N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-(6-ethyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S.ClH/c1-2-17-8-9-18-22(14-17)32-24(26-18)28(12-5-11-27-13-10-25-16-27)23(29)21-15-30-19-6-3-4-7-20(19)31-21;/h3-4,6-10,13-14,16,21H,2,5,11-12,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGRGPOFWMDJEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4COC5=CC=CC=C5O4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a synthetic compound with potential applications in medicinal chemistry. Its structure incorporates various functional groups, which may contribute to its biological activity.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes:
- Imidazole ring : Known for its role in biological systems and potential interactions with enzymes and receptors.
- Thiazole moiety : Often associated with antimicrobial and anticancer properties.
- Dihydrobenzo[d]dioxine : This structure may enhance the compound's stability and bioactivity.
The molecular formula of the compound is C₁₈H₁₈ClN₃OS, indicating the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. The hydrochloride salt form is commonly used in research due to improved solubility.
Antimicrobial Activity
Preliminary studies suggest that similar compounds exhibit antimicrobial properties against various bacterial strains. The structural components of this compound may allow it to interact with bacterial cell membranes or inhibit essential metabolic pathways.
Anticancer Properties
Research has indicated that derivatives of this compound may possess cytotoxic effects on cancer cell lines. For example:
- In vitro studies have shown that related compounds inhibit the growth of cervical cancer (SISO) and bladder cancer (RT-112) cell lines with significant IC50 values, suggesting a strong potential for anticancer activity .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition could be crucial for developing therapeutics targeting diseases where these enzymes play a significant role.
The biological activity of this compound is likely influenced by its ability to interact with various biological targets through:
- Receptor binding : The imidazole ring can facilitate interactions with histamine receptors or other G-protein coupled receptors.
- Enzyme interaction : The thiazole moiety may enhance binding affinity to specific enzymes, leading to inhibition or modulation of their activity.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
These findings highlight the potential therapeutic applications of this compound across various fields.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzothiazole Ring
The benzothiazole ring’s substituents significantly influence physicochemical and biological properties. Key analogs include:
Table 1: Substituent Effects on Benzothiazole Derivatives
Key Observations:
- Ethyl vs. Fluoro/Methoxy : The 6-ethyl group in the target compound provides greater hydrophobicity compared to the electron-withdrawing 6-fluoro or polar 6-methoxy groups. This could enhance membrane permeability but reduce aqueous solubility .
- Positional Isomerism : The 4-fluoro analog’s substituent orientation may sterically hinder interactions with target proteins compared to the 6-ethyl derivative .
Variations in the Side Chain
The propyl linker and terminal functional groups are critical for pharmacological activity:
Table 2: Side Chain Modifications
Key Observations:
- Imidazole vs. Dimethylamino: The imidazole ring in the target compound provides a hydrogen-bond donor/acceptor profile, which may improve target engagement compared to the dimethylamino group’s purely cationic character .
Research Implications
- Structure-Activity Relationships (SAR) : The 6-ethyl group in the target compound likely optimizes a balance between lipophilicity (for membrane penetration) and steric bulk (for selective binding).
- Synthetic Feasibility : Analog synthesis (e.g., 6-methoxy derivative) may require tailored protecting-group strategies due to the reactivity of the benzothiazole ring .
Q & A
Q. What are the established synthetic routes for this compound, and how can researchers validate intermediate products?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the benzo[d]thiazole core via condensation of 6-ethyl-2-aminobenzothiazole with a substituted carboxamide precursor under reflux conditions (e.g., using DMF as solvent and triethylamine as a base) .
- Step 2 : Introduction of the imidazole-propyl group via nucleophilic substitution or aza-Michael addition, as seen in analogous imidazole-thiazole hybrids .
- Final step : Hydrochloride salt formation using HCl in ethanol .
Validation : Intermediate products should be characterized using -NMR, -NMR, and IR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650 cm) and structural integrity .
Q. What spectroscopic and crystallographic methods are recommended for structural elucidation?
- NMR : -NMR can resolve aromatic protons (δ 6.5–8.5 ppm) and imidazole protons (δ 7.2–8.0 ppm), while -NMR identifies carbonyl carbons (δ ~170 ppm) and heterocyclic carbons .
- X-ray crystallography : Critical for confirming stereochemistry and hydrogen bonding patterns, as demonstrated in analogous imidazole-dioxane hybrids .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity?
- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., solvent polarity, temperature, catalyst loading). Bayesian optimization algorithms have outperformed manual tuning in similar heterocyclic syntheses .
- Flow chemistry : Continuous-flow systems enhance reproducibility and reduce side reactions, as shown in diazomethane syntheses .
- Purification : Gradient chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .
Q. How can contradictions in biological activity data be resolved?
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., ethyl vs. methoxy groups on the benzothiazole ring) and compare IC values in assays like MTT for cytotoxicity .
- Dose-response validation : Ensure consistent assay protocols (e.g., cell lines, incubation times) to minimize variability. Conflicting results may arise from differences in membrane permeability or off-target effects .
Q. What mechanistic insights explain its biological activity?
- Molecular docking : Simulate binding to target proteins (e.g., kinases or GPCRs). For example, benzothiazole-imidazole hybrids show affinity for ATP-binding pockets due to π-π stacking and hydrogen bonding .
- Enzymatic assays : Measure inhibition of COX-1/2 or cytochrome P450 isoforms to identify metabolic pathways .
Q. How can stability and solubility challenges be addressed in preclinical studies?
- pH-dependent solubility : Test solubility in buffered solutions (pH 1.2–7.4) and use co-solvents (e.g., PEG-400) for in vivo formulations .
- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) via HPLC. Hydrolytic degradation of the carboxamide group is a common issue .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Optimized Yield
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction temperature | 80–100°C | ↑↑ (10–15%) |
| Solvent | DMF or acetonitrile | ↑↑ (20% vs. THF) |
| Catalyst | Triethylamine (1.2 eq) | Critical for amide bond formation |
| Reaction time | 6–8 hours | Balances side reactions |
Q. Table 2. Common Analytical Challenges and Solutions
| Challenge | Solution |
|---|---|
| Overlapping NMR peaks | Use 2D-COSY or HSQC for resolution |
| Low crystallinity | Vapor diffusion (ether/pentane) |
| Impurity co-elution in HPLC | Switch to HILIC or chiral columns |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
